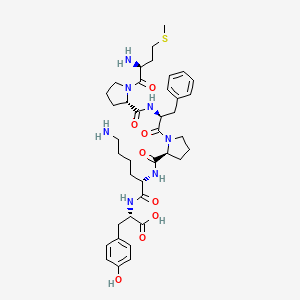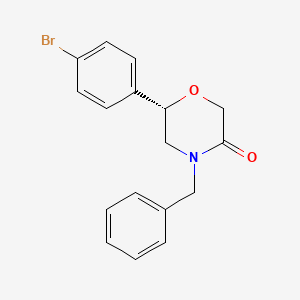![molecular formula C21H22N2O2 B14179630 2,2'-[Heptane-1,7-diylbis(oxy)]dibenzonitrile CAS No. 917981-08-9](/img/structure/B14179630.png)
2,2'-[Heptane-1,7-diylbis(oxy)]dibenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-[Heptane-1,7-diylbis(oxy)]dibenzonitrile is a chemical compound characterized by its unique structure, which includes a heptane backbone with two benzonitrile groups connected via oxygen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[Heptane-1,7-diylbis(oxy)]dibenzonitrile typically involves the reaction of heptane-1,7-diol with benzonitrile derivatives under specific conditions. The reaction is often catalyzed by acidic or basic catalysts to facilitate the formation of the ether linkage between the heptane and benzonitrile groups.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process generally includes purification steps such as recrystallization or chromatography to obtain the desired purity level.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-[Heptane-1,7-diylbis(oxy)]dibenzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the nitrile groups to amines or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce primary amines.
Applications De Recherche Scientifique
2,2’-[Heptane-1,7-diylbis(oxy)]dibenzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be utilized in the development of bioactive molecules or as a probe in biochemical studies.
Industry: It may be used in the production of advanced materials, such as polymers or coatings, due to its unique structural properties.
Mécanisme D'action
The mechanism by which 2,2’-[Heptane-1,7-diylbis(oxy)]dibenzonitrile exerts its effects depends on its interaction with molecular targets. The compound’s structure allows it to interact with various enzymes or receptors, potentially modulating their activity. The pathways involved may include signal transduction or metabolic processes, depending on the specific application.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-[Heptane-1,7-diylbis(oxy)]bis(oxane): This compound has a similar heptane backbone but with oxane groups instead of benzonitrile.
2,2’-[Heptane-1,7-diylbis(oxy)]bis(ethan-1-amine): Another related compound with ethan-1-amine groups instead of benzonitrile.
Uniqueness
2,2’-[Heptane-1,7-diylbis(oxy)]dibenzonitrile is unique due to its specific combination of heptane, oxygen, and benzonitrile groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields.
Propriétés
Numéro CAS |
917981-08-9 |
|---|---|
Formule moléculaire |
C21H22N2O2 |
Poids moléculaire |
334.4 g/mol |
Nom IUPAC |
2-[7-(2-cyanophenoxy)heptoxy]benzonitrile |
InChI |
InChI=1S/C21H22N2O2/c22-16-18-10-4-6-12-20(18)24-14-8-2-1-3-9-15-25-21-13-7-5-11-19(21)17-23/h4-7,10-13H,1-3,8-9,14-15H2 |
Clé InChI |
KPGPUBZPQNNQAM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C#N)OCCCCCCCOC2=CC=CC=C2C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-(2-{1,1,1,5,5,5-Hexamethyl-3-[(trimethylsilyl)oxy]trisiloxan-3-yl}ethyl)-1,3-dioxolan-2-one](/img/structure/B14179576.png)
![4,4'-[(Dichlorostannanediyl)bis(methylene)]dibenzonitrile](/img/structure/B14179577.png)
![Ethyl 4-({2-[(pyridin-4-yl)oxy]hexyl}oxy)benzoate](/img/structure/B14179578.png)
![Spiro[4.5]deca-6,9-diene-2-acetaldehyde, 3-methylene-8-oxo-](/img/structure/B14179597.png)

![4-[4-(Methanesulfonyl)phenyl]but-3-yn-2-one](/img/structure/B14179610.png)


![(6-Chloro-1H-indol-3-yl)[4-(3-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B14179614.png)

